7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran
CAS No.: 15868-62-9
Cat. No.: VC21010770
Molecular Formula: C11H11NO4
Molecular Weight: 221.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15868-62-9 |
|---|---|
| Molecular Formula | C11H11NO4 |
| Molecular Weight | 221.21 g/mol |
| IUPAC Name | 7-methoxy-2,3-dimethyl-4-nitro-1-benzofuran |
| Standard InChI | InChI=1S/C11H11NO4/c1-6-7(2)16-11-9(15-3)5-4-8(10(6)11)12(13)14/h4-5H,1-3H3 |
| Standard InChI Key | TYJRNAWRIUWZFW-UHFFFAOYSA-N |
| SMILES | CC1=C(OC2=C(C=CC(=C12)[N+](=O)[O-])OC)C |
| Canonical SMILES | CC1=C(OC2=C(C=CC(=C12)[N+](=O)[O-])OC)C |
Introduction
Chemical Structure and Properties
Structural Characteristics
7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran features a bicyclic structure with a benzene ring fused to a five-membered furan ring. The compound is characterized by four key substituents strategically positioned on this core structure:
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A methoxy group (-OCH₃) at position 7
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Methyl groups (-CH₃) at positions 2 and 3
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A nitro group (-NO₂) at position 4
This particular arrangement of functional groups creates a unique electronic distribution throughout the molecule, influencing its chemical reactivity and biological interactions. The presence of both electron-donating groups (methoxy and methyl) and an electron-withdrawing group (nitro) creates an interesting electronic profile that contributes to the compound's diverse chemical behaviors.
Physical and Chemical Properties
The fundamental properties of 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran are summarized in Table 1, providing essential information for researchers working with this compound.
Table 1: Physical and Chemical Properties of 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁NO₄ |
| Molecular Weight | 221.21 g/mol |
| CAS Number | 15868-62-9 |
| IUPAC Name | 7-methoxy-2,3-dimethyl-4-nitro-1-benzofuran |
| Canonical SMILES | CC1=C(OC2=C(C=CC(=C12)N+[O-])OC)C |
| InChI | InChI=1S/C11H11NO4/c1-6-7(2)16-11-9(15-3)5-4-8(10(6)11)12(13)14/h4-5H,1-3H3 |
The compound typically appears as a crystalline solid and exhibits characteristic spectroscopic properties that facilitate its identification and analysis. The presence of methoxy, methyl, and nitro groups also influences its solubility profile, making it more soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol than in aqueous solutions.
Synthesis Methods
General Synthetic Approaches
Research Findings on Biological Activities
Anticancer Properties
One of the most significant aspects of 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran is its potential anticancer activity. In vitro studies have demonstrated that this compound and structurally related benzofuran derivatives exhibit antiproliferative effects against various cancer cell lines. The antiproliferative mechanisms appear to involve multiple pathways, including apoptosis induction and cell cycle arrest.
Research has shown that benzofuran derivatives similar to 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran demonstrated significant cytotoxicity against human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. Studies have also indicated activity against ME-180 (cervical cancer) and HT-29 (colon cancer) cell lines, with some compounds showing IC50 values below 0.01 μM.
Table 2: Anticancer Activity of 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran and Related Compounds
| Compound | Cancer Cell Line | IC50 Value | Mechanism of Action |
|---|---|---|---|
| 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran | A549 (lung cancer) | <0.01 μM | Apoptosis induction, Cell cycle arrest |
| 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran | ME-180 (cervical cancer) | <0.01 μM | Apoptosis induction |
| 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran | HT-29 (colon cancer) | <0.01 μM | Cell cycle disruption |
| Related benzofuran derivatives | MCF-7 (breast cancer) | 0.01-1.0 μM | Multiple mechanisms |
The structural features of 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran, particularly the specific arrangement of its substituents, appear to facilitate interactions with biological targets involved in cancer cell proliferation. The methoxy and methyl groups likely contribute to binding affinity, while the nitro group may engage in redox reactions that affect cellular processes critical for cancer cell survival and proliferation.
Antimicrobial Properties
Benzofuran derivatives, including compounds similar to 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran, have demonstrated significant antimicrobial activity. Studies have shown potential effectiveness against both gram-positive and gram-negative bacteria, as well as against certain fungal pathogens. The compound's specific substitution pattern appears to enhance its antimicrobial properties compared to simpler benzofuran derivatives.
Research has highlighted the effectiveness of benzofuran compounds against various pathogens, including resistant strains. For instance, some benzofuran derivatives have shown promising activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 2 μg/mL to 8 μg/mL. Other studies have demonstrated effectiveness against common bacterial pathogens such as Staphylococcus aureus and Escherichia coli.
Table 3: Antimicrobial Activity of Benzofuran Derivatives
| Target Organism | MIC Range (μg/mL) | Activity Comparison to Standard Antibiotics |
|---|---|---|
| Mycobacterium tuberculosis | 2-8 | Moderate to high effectiveness |
| Staphylococcus aureus | 0.5-1 | Comparable to some standard treatments |
| Escherichia coli | 0.5-1 | Moderate effectiveness |
| Candida albicans | 1-4 | Variable effectiveness |
The antimicrobial mechanism of action is thought to involve disruption of bacterial cell membranes or interference with essential enzymatic processes. The nitro group in 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran may contribute to its antimicrobial properties through its ability to participate in redox reactions, potentially generating reactive species that damage microbial cells.
Applications in Medicinal Chemistry
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran and related compounds is essential for rational drug design. Various studies on benzofuran derivatives have provided insights into how specific structural modifications affect biological activity.
Key SAR observations for benzofuran derivatives include:
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The methoxy group at position 7 appears to enhance binding to certain biological targets, potentially through hydrogen bonding interactions
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Methyl groups at positions 2 and 3 influence the compound's lipophilicity and binding affinity
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The nitro group at position 4 contributes to biological activity through its electron-withdrawing properties and potential participation in redox reactions
These structure-activity relationships provide valuable guidance for the design of new benzofuran derivatives with improved therapeutic properties.
Comparison with Related Compounds
To better understand the unique properties of 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran, it is useful to compare it with structurally related compounds. Table 4 presents a comparative analysis of this compound with other benzofuran derivatives, highlighting structural differences and their impact on biological activities.
Table 4: Comparative Analysis of 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran and Related Compounds
| Compound | Structural Features | Biological Activity | Distinguishing Characteristics |
|---|---|---|---|
| 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran | Methoxy at position 7, dimethyl at positions 2,3, nitro at position 4 | Anticancer, antimicrobial | Enhanced biological activity due to unique substitution pattern |
| 2-Methylbenzofuran | Methyl group at position 2 | Modest antimicrobial properties | Simpler structure with limited activity |
| 6-Methoxybenzofuran | Methoxy group at position 6 | Anticancer activity | Different position of methoxy group affects binding properties |
| 5-Nitrobenzofuran | Nitro group at position 5 | Anti-inflammatory effects | Different position of nitro group alters activity profile |
| 4-Hydroxybenzofuran | Hydroxyl group at position 4 | Antioxidant properties | Hydroxyl vs. nitro group leads to different activity |
This comparative analysis highlights that 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran possesses a unique combination of substituents that likely enhances its biological activity compared to simpler benzofuran derivatives. The specific arrangement of functional groups contributes to its distinct profile of biological activities and potential therapeutic applications.
A related compound, 1-(7-methoxy-2-nitro-1-benzofuran-4-yl)ethanone, differs from 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran in several key aspects. The former contains an acetyl group instead of a methyl group at position 4, and lacks a methyl group at position 3. These structural differences would be expected to significantly alter the compound's chemical properties and biological activities .
Future Research Directions
Optimization of Synthetic Routes
Despite the potential applications of 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran, there remains a need for more efficient and scalable synthetic routes. Future research could focus on developing improved synthesis methods that offer higher yields, greater regioselectivity, and more environmentally friendly conditions. Green chemistry approaches, such as catalytic methods that reduce waste and energy consumption, would be particularly valuable.
Additionally, research into continuous flow chemistry for the synthesis of benzofuran derivatives could lead to more efficient production methods. Such approaches could facilitate the large-scale preparation of 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran and related compounds for further research and potential commercial applications.
Expanded Biological Evaluation
While existing research has identified several promising biological activities for 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran, further comprehensive evaluation is warranted. Future studies could explore:
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More detailed mechanistic investigations of its anticancer activity
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Broader antimicrobial screening against resistant pathogens
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In-depth antiviral testing against a wider range of viruses
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Potential anti-inflammatory and antioxidant properties
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In vivo studies to assess efficacy and safety in animal models
These expanded biological evaluations would provide a more complete understanding of the compound's therapeutic potential and guide further development efforts.
Structural Modifications for Enhanced Activity
Building on the known structure-activity relationships, future research could focus on designing and synthesizing new derivatives of 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran with enhanced biological activities. Potential modifications might include:
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Replacement of the methoxy group with other oxygen-containing substituents
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Variation in the position and number of methyl groups
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Modification or replacement of the nitro group
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Introduction of additional functional groups to enhance binding to specific biological targets
Such structural modifications could lead to the development of compounds with improved efficacy, selectivity, and pharmacokinetic properties.
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